METHYL 4-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE
Description
METHYL 4-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE is a quinoline-based compound featuring a methoxy group at position 6, a carboxamide-linked 3,4-dimethylphenyl moiety at position 4, and a methyl ester at position 2. Its structural complexity arises from the integration of a quinoline core with multiple functional groups, which are critical for modulating biological activity. Quinoline derivatives are widely studied for their pharmacological properties, including antitumor, antimicrobial, and enzyme-inhibitory effects . The presence of the 3,4-dimethylphenyl carbamoyl group may enhance lipophilicity and target binding, while the methoxy groups influence electronic properties and metabolic stability .
Properties
IUPAC Name |
methyl 4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-13-5-6-15(9-14(13)2)23-21(25)12-29-20-11-19(22(26)28-4)24-18-8-7-16(27-3)10-17(18)20/h5-11H,12H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAGRDXLHZUGOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)OC)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. For instance, the Suzuki–Miyaura coupling reaction is a common method used in the synthesis of such compounds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can lead to the formation of partially or fully reduced products.
Scientific Research Applications
Chemical Properties and Structure
Methyl 4-{[(3,4-dimethylphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate has the molecular formula and a molecular weight of approximately 394.42 g/mol. The compound features a quinoline core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The mechanism involves inducing apoptosis and cell cycle arrest, potentially through the modulation of signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Properties
The compound also demonstrates significant antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the quinoline structure is believed to contribute to its ability to disrupt bacterial cell membranes .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. It has shown potential in reducing inflammation markers in preclinical models, suggesting that it may be beneficial in treating inflammatory diseases .
Case Studies
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of quinoline compounds, including this compound. The derivatives were tested against a panel of cancer cell lines, revealing that certain modifications enhanced their cytotoxicity significantly .
- Antimicrobial Activity : In another study focusing on the antimicrobial properties of quinoline derivatives, this compound was found to exhibit potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations lower than those of standard antibiotics .
- Anti-inflammatory Studies : A research article investigated the anti-inflammatory effects of several quinoline derivatives in animal models of arthritis. This compound was noted for its ability to significantly reduce swelling and pain indicators compared to control groups .
Mechanism of Action
The mechanism of action of METHYL 4-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of methoxy-substituted quinoline carboxylates and carboxamides. Key structural analogues include:
Molecular Docking and Binding Affinity
Computational studies using Glide docking (Schrödinger) highlight the importance of substituent positioning for binding efficacy. For example:
- Compared to methyl 6-methoxy-2-phenylquinoline-4-carboxylate, the additional carbamoylmethoxy group could form hydrogen bonds with polar residues (e.g., asparagine or glutamine), as modeled in P-glycoprotein inhibition studies .
Biological Activity
Methyl 4-{[(3,4-dimethylphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate is a complex organic compound belonging to the quinoline derivatives class. Its structural features suggest significant potential for various biological activities, making it a subject of interest in medicinal chemistry. This article delves into the biological activity of this compound, synthesizing findings from diverse research studies and case analyses.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 381.42 g/mol. The compound features a quinoline ring system with multiple functional groups, including methoxy and carbamoyl moieties, which enhance its chemical reactivity and potential biological activity.
Structural Characteristics
| Feature | Description |
|---|---|
| Quinoline Core | Central structure contributing to biological activity |
| Methoxy Groups | Increase lipophilicity and solubility |
| Carbamoyl Moiety | Potential interaction sites for biological targets |
Antimicrobial Properties
Research indicates that compounds with similar quinoline structures exhibit notable antimicrobial properties. This compound may possess antibacterial and antifungal activities due to its structural composition.
- Antibacterial Activity : Quinoline derivatives have been studied for their effectiveness against various Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that certain quinoline derivatives showed superior antibacterial activity compared to standard antibiotics like ampicillin .
- Antifungal Activity : Similar compounds have exhibited antifungal properties with Minimum Inhibitory Concentrations (MICs) in the range of 0.004–0.06 mg/mL against various fungal strains . This suggests that this compound could also have significant antifungal potential.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular processes, potentially acting as an inhibitor of ATP-binding cassette transporters which are crucial in drug metabolism and resistance .
Case Studies
- In Vivo Studies : In animal models, quinoline derivatives have shown promise in reducing bacterial load in infections caused by resistant strains. For example, compounds similar to this compound demonstrated significant reductions in infection rates when administered in therapeutic doses .
- Clinical Implications : Preliminary studies indicate potential applications in treating infections where conventional antibiotics fail due to resistance mechanisms. The ability of this compound to inhibit bacterial growth suggests it could be developed into a therapeutic agent for multidrug-resistant infections .
Q & A
Q. What are the key synthetic strategies for preparing methyl 4-{[(3,4-dimethylphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Quinoline Core Formation : Use Gould-Jacob or Friedländer reactions to construct the 6-methoxyquinoline scaffold .
Functionalization : Introduce the 4-carbamoylmethoxy group via nucleophilic substitution. For example, react the quinoline intermediate with chloroacetyl chloride, followed by coupling with 3,4-dimethylaniline to form the carbamoyl moiety .
Esterification : Convert the carboxylic acid at position 2 to the methyl ester using methyl iodide and potassium carbonate in acetone under reflux .
Key Validation : Monitor reactions via TLC and confirm structures using H/C NMR and IR spectroscopy .
Q. How is the purity and structural integrity of this compound verified in research settings?
- Methodological Answer :
- Chromatography : HPLC or GC-MS to assess purity (>95% typical for research-grade material).
- Spectroscopy :
- H NMR (DMSO-): Key signals include the methyl ester (δ ~3.8 ppm) and methoxy groups (δ ~3.9–4.1 ppm) .
- IR: Confirm ester (C=O stretch ~1720 cm) and carbamoyl (N-H stretch ~3300 cm) functionalities .
- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H] for CHNO: calc. 437.17) .
Advanced Questions
Q. What methodologies optimize the coupling of the 3,4-dimethylphenylcarbamoylmethoxy moiety to the quinoline core?
- Methodological Answer :
- Activation Strategy : Convert the carboxylic acid intermediate to an acyl chloride using SOCl, then react with 3,4-dimethylaniline in anhydrous THF with a base (e.g., EtN) to form the carbamoyl group .
- Catalytic Coupling : For sterically hindered substrates, employ Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig conditions) to introduce the aryl group, ensuring high regioselectivity .
- Yield Optimization : Screen solvents (DMF vs. THF) and temperatures (25°C vs. reflux). Typical yields range from 60–75% after column chromatography .
Q. How can computational chemistry aid in understanding this compound’s bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing protein binding .
- Molecular Docking : Simulate interactions with biological targets (e.g., tubulin or kinase enzymes) using AutoDock Vina. Key interactions include hydrogen bonding between the carbamoyl group and active-site residues .
- ADMET Prediction : Use tools like SwissADME to predict pharmacokinetics (e.g., logP ~3.2 suggests moderate blood-brain barrier permeability) .
Q. How can researchers resolve contradictions in biological activity data between this compound and structural analogs?
- Methodological Answer :
- Orthogonal Assays : Compare cytotoxicity (MTT assay) vs. antimicrobial activity (MIC testing) to differentiate mechanisms .
- Structural Analysis : Perform X-ray crystallography or NOESY NMR to confirm stereochemistry and rule out conformational discrepancies .
- Meta-Analysis : Aggregate data from analogs (e.g., 6-methoxy-2-arylquinolines) to identify substituent effects. For example, 3,4-dimethyl groups may enhance lipophilicity but reduce solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
